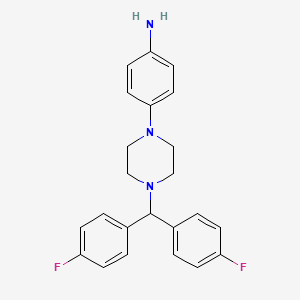

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

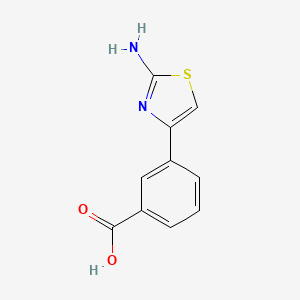

“4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline” is a chemical compound with the CAS Number: 914349-65-8 . It has a molecular weight of 379.45 and its linear formula is C23H23F2N3 . It is a solid substance and is typically stored in a dark place at a temperature between 2-8°C .

Molecular Structure Analysis

The compound has a non-aromatic six-membered heterocycle that adopts a chair conformation . The InChI code for this compound is 1S/C23H23F2N3/c24-19-5-1-17 (2-6-19)23 (18-3-7-20 (25)8-4-18)28-15-13-27 (14-16-28)22-11-9-21 (26)10-12-22/h1-12,23H,13-16,26H2 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a dark place at a temperature between 2-8°C .Scientific Research Applications

Cannabinoid Receptor Modulation

The compound 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline (also referred to as LDK1229 ) acts as a cannabinoid receptor type 1 (CB1) inverse agonist . CB1 receptors play a crucial role in regulating appetite, metabolism, and other physiological processes. Unlike the first-generation CB1 inverse agonists (such as rimonabant), which exhibit central activity and psychiatric side effects, LDK1229 offers a promising alternative. It selectively binds to CB1 receptors, potentially leading to peripherally active CB1 inverse agonists with fewer side effects .

Drug Development and Optimization

LDK1229 belongs to the class of benzhydryl piperazine analogs . Researchers have explored its structure-activity relationship (SAR) to optimize its molecular properties. By modifying features like polar surface area and hydrophilicity, scientists aim to reduce central activity while maintaining its CB1 binding affinity. This compound opens up new avenues for developing novel CB1 inverse agonists .

Synthetic Chemistry and Intermediates

Beyond its pharmacological applications, 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline serves as an intermediate in synthetic chemistry. For instance:

- It contributes to the synthesis of flunarizine , a calcium channel blocker, through a series of reactions involving 4,4’-difluorobenzhydryl piperazine .

- It can be used to create other derivatives, such as 1-[(N-ethoxycarbonyl-N-phenyl)amino]-2-hydroxypropyl]piperazine and (R,S)-3-dihydrofuran-2(3H)-one .

Safety and Hazards

properties

IUPAC Name |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFRMWIFXULOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661710 |

Source

|

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline | |

CAS RN |

914349-65-8 |

Source

|

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)